1-(5-propylpyridin-2-yl)ethan-1-one
Description
Contextualization of Pyridine (B92270) and Ethanone (B97240) Derivatives in Advanced Chemical Research
Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, and its derivatives are fundamental scaffolds in chemistry. nih.gov Structurally analogous to benzene, the pyridine ring's nitrogen atom imparts distinct electronic properties, making it susceptible to nucleophilic substitution and influencing its ability to act as a ligand and a base. nih.gov Pyridine derivatives are ubiquitous, found in natural products like vitamins (niacin and pyridoxine), coenzymes, and alkaloids. nih.govlifechemicals.com In organic laboratories, they are not only common solvents but also crucial building blocks for a vast array of functional molecules. nih.gov
The ethanone group, characterized by a carbonyl group bonded to a methyl group and another R-group, is a key functional group in organic synthesis. When attached to an aromatic system like pyridine, it forms an acylpyridine, a class of ketones with versatile reactivity. The carbonyl group can participate in numerous reactions, including nucleophilic additions and condensations, allowing for the construction of more complex molecular architectures. The combination of the pyridine ring and the ethanone moiety creates a molecule with multiple reactive sites, offering chemists a powerful tool for developing new compounds. chemimpex.com
Significance of Functionalized Pyridines in Contemporary Organic and Materials Science
Functionalized pyridines are of paramount importance in modern science, serving as versatile building blocks and key components in a wide range of applications. lifechemicals.com In organic synthesis, their unique electronic properties are harnessed to direct chemical reactions and construct complex target molecules. nih.gov The development of metal-free cascade processes and novel C-H functionalization techniques has further expanded the synthetic chemist's toolkit for creating highly substituted pyridine rings. researchgate.netacs.org
The significance of functionalized pyridines extends prominently into materials science. They are incorporated into porous organic polymers that have shown exceptional capacity for carbon dioxide capture and serve as effective supports for metallic nanoparticles used in catalysis. rsc.org For instance, pyridine-functionalized polymers supporting ruthenium nanoparticles have been demonstrated as efficient and recyclable catalysts for the formylation of amines using CO2 and H2. rsc.org Furthermore, pyridine derivatives are essential as ligands in coordination chemistry, forming stable complexes with various metal ions that are valuable in catalysis and materials research. rsc.org
Overview of 1-(5-propylpyridin-2-yl)ethan-1-one within Current Research Paradigms
This compound is a specific example of a functionalized acylpyridine. Its structure features a pyridine ring substituted at the 2-position with an acetyl group (ethanone) and at the 5-position with a propyl group. The placement of the electron-withdrawing acetyl group and the electron-donating alkyl (propyl) group on the pyridine ring modifies its electronic distribution, which can influence its reactivity and potential applications.
While extensive research specifically targeting this compound is not widely documented in publicly available literature, its structure suggests it is a valuable chemical intermediate. Analogous compounds, such as 1-(5-methyl-pyridin-2-yl)ethanone, are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The structural motifs present in this compound make it a candidate for investigation in drug discovery programs and in the development of new functional materials. It serves as a building block for creating more complex molecules by leveraging the reactivity of both the ketone's carbonyl group and the pyridine ring's nitrogen atom.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol sigmaaldrich.com |
| CAS Number | 1823937-46-7 sigmaaldrich.com |
| Physical Form | Liquid sigmaaldrich.com |
| InChI Key | VTJSYOJYDVMLQF-UHFFFAOYSA-N sigmaaldrich.comuni.lu |
| SMILES | CCCC1=CN=C(C=C1)C(=O)C uni.lu |
This table is interactive. Click on the headers to sort the data.
Scope and Objectives of the Comprehensive Research Inquiry
This article provides a focused scientific overview of the chemical compound this compound. The primary objective is to situate this compound within the established principles of pyridine and ethanone chemistry. The inquiry details the foundational importance of pyridine derivatives in advanced chemical research, particularly in organic synthesis and materials science. It presents the known physicochemical properties of this compound and discusses its potential as a research chemical and synthetic intermediate, drawing parallels with closely related analogues. The scope is strictly limited to the chemical nature, synthesis context, and research applications of these compounds, without discussing safety, dosage, or adverse effects.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-(5-methyl-pyridin-2-yl)ethanone |
| 1-(5-phenylpyridin-2-yl)ethan-1-one |
| 1-(6-ethynylpyridin-2-yl)ethanone |
| Benzene |
| Niacin |
| Nicotine |
| Pyridine |
| Pyridoxine |
Structure
3D Structure
Properties
CAS No. |
1823937-46-7 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(5-propylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-3-4-9-5-6-10(8(2)12)11-7-9/h5-7H,3-4H2,1-2H3 |
InChI Key |
VTJSYOJYDVMLQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN=C(C=C1)C(=O)C |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 1 5 Propylpyridin 2 Yl Ethan 1 One
Retrosynthetic Analysis of 1-(5-propylpyridin-2-yl)ethan-1-one and Related Structures
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For this compound, the primary disconnections involve the carbon-carbon bonds attaching the propyl and acetyl groups to the pyridine (B92270) core.
A primary retrosynthetic disconnection breaks the bond between the acetyl group and the pyridine ring. This suggests a precursor such as 5-propyl-2-halopyridine, which can then be acylated. Another key disconnection is at the propyl group, pointing to a 2-acetyl-5-halopyridine intermediate that could undergo alkylation. These approaches rely on the strategic introduction of functional groups that facilitate the desired bond formations.
A convergent strategy might involve the synthesis of two separate fragments that are later joined. For instance, a propyl-substituted fragment and an acetyl-bearing fragment could be coupled to form the final product. This often involves the use of organometallic reagents and cross-coupling reactions. youtube.com
Advanced Pyridine Ring Functionalization Techniques
The synthesis of substituted pyridines often requires overcoming challenges related to the inherent electronic properties of the ring, which can hinder certain reactions. nih.gov
Regioselective Alkylation and Acylation Strategies on Pyridine Nuclei
Direct alkylation and acylation of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle. Friedel-Crafts type reactions are generally not effective on unsubstituted pyridines. youtube.com However, the presence of activating groups or the use of specific reagents can facilitate these transformations.
For the introduction of the acetyl group, one strategy involves the acylation of a pre-functionalized pyridine, such as a metalated pyridine. Lithiation of a halopyridine followed by reaction with an acetylating agent like acetyl chloride can be an effective method. youtube.com The regioselectivity of such reactions is often controlled by the position of the initial functional group.
Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Negishi, Heck)
Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds in the synthesis of substituted pyridines. rsc.org
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide or triflate. nih.gov For the synthesis of this compound, a 5-propyl-2-pyridylboronic acid ester could be coupled with an acetyl-containing halide, or conversely, a 2-acetyl-5-pyridylboronic acid could be reacted with a propyl halide. nih.govnih.govnih.govclaremont.edumdpi.com The choice of catalyst, often a palladium complex, is crucial for achieving high yields and selectivity. nih.govnih.govmdpi.com
Negishi Coupling: This reaction utilizes an organozinc reagent and an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org It is known for its high functional group tolerance and the ability to couple sp2-sp3 carbons, which would be relevant for introducing the propyl group. wikipedia.orgresearchgate.netorgsyn.org For instance, a 2-acetyl-5-halopyridine could be coupled with a propylzinc reagent.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgresearchgate.netlibretexts.orgyoutube.com While less direct for introducing a saturated propyl group, it could be used to install a propenyl group, which could then be reduced to the propyl side chain.
| Cross-Coupling Reaction | Key Reactants | Catalyst | Advantages | Potential Application for Target Molecule |
| Suzuki-Miyaura | Organoboron compound, Organic halide | Palladium complexes | Mild conditions, commercially available reagents | Coupling of 5-propyl-2-pyridylboronic ester with an acetyl electrophile. |
| Negishi | Organozinc reagent, Organic halide | Palladium or Nickel complexes | High reactivity and functional group tolerance | Coupling of 2-acetyl-5-halopyridine with propylzinc chloride. |
| Heck | Unsaturated halide, Alkene | Palladium complexes | Forms substituted alkenes | Introduction of a propenyl group at the 5-position, followed by hydrogenation. |
Direct C-H Functionalization Methodologies
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic cores. nih.govresearchgate.netslideshare.netmdpi.com This approach avoids the pre-functionalization steps often required in traditional cross-coupling reactions. For pyridine, achieving regioselectivity can be challenging due to the presence of multiple C-H bonds with varying reactivity. nih.gov However, the use of directing groups or specific catalysts can control the site of functionalization. rsc.orgmdpi.com
Targeted Synthesis of the this compound Scaffold
The synthesis of the target molecule can be approached by first establishing the pyridine core and then introducing the substituents, or by constructing the substituted pyridine ring from acyclic precursors.
Methodologies for Introducing the Propyl Side Chain at the 5-Position
Introducing an alkyl chain at a specific position on the pyridine ring can be achieved through various methods. A common approach is the use of a cross-coupling reaction, such as a Suzuki or Negishi coupling, with a 5-halopyridine derivative. For example, 5-bromo-2-methylpyridine (B113479) can be a starting material, where the methyl group is later oxidized and converted to the acetyl group.
Strategies for Constructing the Ethanone (B97240) Moiety at the 2-Position (e.g., Friedel-Crafts acylation on related systems)
Direct Friedel-Crafts acylation on pyridine is generally unsuccessful because the nitrogen atom complexes with the Lewis acid catalyst, deactivating the ring towards electrophilic attack. chemicalforums.comquora.com To circumvent this, several strategies have been developed to introduce acyl groups at the 2-position of the pyridine ring.
One common approach involves the functionalization of pre-existing pyridine derivatives . For instance, 2-bromopyridine (B144113) can be converted into a Grignard reagent, which then reacts with an acylating agent to yield the corresponding 2-acylpyridine. wikipedia.org This strategy is widely applicable and allows for the introduction of various acyl groups.
Another strategy is the activation of the pyridine ring towards acylation. This can be achieved by forming the pyridine N-oxide. The N-oxide can then be acylated, and the N-oxide functionality is subsequently removed. organic-chemistry.org However, this method can sometimes lead to a mixture of products.
C-H activation has emerged as a powerful tool for the direct functionalization of pyridine rings. rsc.orgrsc.orgresearchgate.net Palladium-catalyzed C-H acylation of 2-phenylpyridine (B120327) at the ortho-position has been reported, utilizing various acylating agents. rsc.org While this has been demonstrated on 2-phenylpyridine, the principle could be extended to other substituted pyridines. The use of a directing group on the pyridine nitrogen can facilitate selective C-H activation at the 2-position.
Furthermore, radical-based methods offer an alternative to traditional ionic reactions. Visible-light-induced site-selective C-H acylation of pyridinium (B92312) salts has been developed, allowing for the introduction of an acyl group at the C2 or C4 position depending on the N-substituent on the pyridinium salt. acs.orgkaist.ac.kr
| Strategy | Description | Key Features |
| Grignard Reaction | Reaction of a 2-pyridyl Grignard reagent with an acylating agent. | Requires a pre-functionalized pyridine (e.g., 2-bromopyridine). |
| Pyridine N-oxide Activation | Acylation of the corresponding pyridine N-oxide followed by deoxygenation. | Can improve reactivity but may affect regioselectivity. |
| C-H Activation | Direct functionalization of a C-H bond using a transition metal catalyst. | Atom-economical and allows for direct functionalization. |
| Radical Acylation | Use of acyl radicals to functionalize the pyridine ring. | Often proceeds under mild, photoredox conditions. |
Green Chemistry Principles and Sustainable Synthetic Routes for Pyridine Ketones
The development of environmentally benign synthetic methods is a major focus in modern chemistry. For the synthesis of pyridine ketones, several green chemistry principles can be applied to reduce waste, minimize energy consumption, and use less hazardous substances. researchgate.netnih.govresearcher.life
Microwave-Assisted Synthesis and Solvent-Free Conditions
Microwave-assisted organic synthesis has gained significant attention as a green chemistry tool. nih.govacs.org Microwave heating can dramatically reduce reaction times, improve yields, and enhance product purity compared to conventional heating methods. organic-chemistry.orgyoungin.com The Bohlmann-Rahtz pyridine synthesis, a reaction between an enamine and an alkynone, has been successfully performed in a one-pot, microwave-assisted procedure to yield highly substituted pyridines. organic-chemistry.orgyoungin.com This approach offers a rapid and efficient route to complex pyridine derivatives.
Solvent-free reactions, or solid-state reactions, represent another key aspect of green synthesis. rsc.orgrsc.org By eliminating the need for a solvent, these methods reduce waste and can lead to improved reaction rates and selectivities. The aldol (B89426) condensation of a ketone and a benzaldehyde, followed by a Michael addition, can be carried out under solvent-free conditions to produce a 1,5-diketone, which can then be cyclized to a pyridine. rsc.orgrsc.org
Nanocatalysis in Pyridine Derivative Synthesis
Nanocatalysts offer several advantages in organic synthesis, including high surface area-to-volume ratio, enhanced catalytic activity, and the potential for easy recovery and reuse. rsc.org Various nanocatalysts have been employed in the synthesis of pyridine derivatives. For instance, magnetically separable nanocatalysts have been used in multicomponent reactions to produce pyridines, allowing for simple separation of the catalyst from the reaction mixture using an external magnet. rsc.org This simplifies the work-up procedure and allows for the recycling of the catalyst, which is both economically and environmentally beneficial.
Process Optimization and Scale-Up Considerations for Research and Industrial Application (non-pharmaceutical)
The transition of a synthetic route from laboratory scale to industrial production requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. For the synthesis of pyridine ketones for non-pharmaceutical applications, such as in the flavor and fragrance industry or as intermediates for agrochemicals, process optimization is crucial. google.comyoutube.com
Key parameters for optimization include reaction temperature, pressure, catalyst loading, and reaction time. The choice of solvent is also critical, with a preference for greener, less hazardous, and easily recyclable solvents. In an industrial setting, continuous flow reactors are often favored over batch reactors for their better heat and mass transfer, improved safety, and potential for automation. youtube.com
For gas-phase reactions, such as the synthesis of simple pyridines from aldehydes, ketones, and ammonia, the use of a fluidized bed reactor with a robust catalyst is common. google.com The catalyst's physical properties, such as particle size distribution and resistance to attrition, are important for maintaining long-term performance in a continuous process. google.com
The development of a kinetic model for the reaction is a key step in process optimization. This model, based on experimental data, allows for the determination of the optimal operating conditions and reactor design for maximizing yield and minimizing by-product formation. youtube.com Downstream processing, including product separation and purification, also needs to be optimized for efficiency and minimal environmental impact.
Chemical Reactivity and Mechanistic Investigations of 1 5 Propylpyridin 2 Yl Ethan 1 One
Reactivity Profiles of the Pyridine (B92270) Nucleus
The pyridine ring in 1-(5-propylpyridin-2-yl)ethan-1-one is an electron-deficient aromatic system. This electron deficiency, caused by the electronegative nitrogen atom, significantly influences its reactivity towards both electrophiles and nucleophiles.
Electrophilic and Nucleophilic Aromatic Substitution Pathways
The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic aromatic substitution. Compared to benzene, the pyridine ring is significantly less reactive. When such reactions do occur, the substitution pattern is directed by the position of the nitrogen atom and the existing substituents. The acetyl group at the 2-position and the propyl group at the 5-position further influence the regioselectivity of these reactions.
Conversely, the electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). The presence of the acetyl group at the 2-position can further facilitate nucleophilic attack at this position.
Oxidation and Reduction Chemistry of the Pyridine Ring
The pyridine ring is generally resistant to oxidation. However, under strong oxidizing conditions, it can undergo degradation. The nitrogen atom in the pyridine ring can be oxidized to an N-oxide.
Reduction of the pyridine ring can be achieved under various conditions. Catalytic hydrogenation can lead to the corresponding piperidine (B6355638) derivative. The specific conditions of the reduction will determine the extent of saturation of the ring. Studies on the related compound 2-acetylpyridine (B122185) have shown that the carbonyl group can be selectively reduced without affecting the pyridine ring. nih.gov
Reactivity of the Ethanone (B97240) Functional Group
The ethanone (acetyl) group attached to the pyridine ring at the 2-position exhibits characteristic carbonyl chemistry, including nucleophilic addition and reactions involving the α-hydrogens.
Carbonyl Reactivity: Nucleophilic Addition and Condensation Reactions
The carbonyl carbon of the ethanone group is electrophilic and readily undergoes nucleophilic addition reactions. libretexts.org A wide range of nucleophiles, including organometallic reagents (like Grignard reagents), hydrides, and amines, can attack the carbonyl carbon. libretexts.orglibretexts.org These reactions typically result in the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. libretexts.org
Condensation reactions are also a key feature of the reactivity of 2-acetylpyridine derivatives. For instance, 2-acetylpyridine can undergo condensation reactions with benzaldehydes to form various products, including cyclohexanol (B46403) derivatives and 1,5-dicarbonyl compounds. rsc.org These reactions highlight the ability of the acetyl group to participate in carbon-carbon bond-forming reactions.
| Reaction Type | Reagents | Products |
| Nucleophilic Addition | Grignard Reagents (R-MgX) | Tertiary Alcohols |
| Reduction | Sodium Borohydride (NaBH4) | Secondary Alcohols |
| Condensation | Benzaldehydes | Cyclohexanol derivatives, 1,5-diones |
α-Hydrogen Reactivity and Enolization Processes
The hydrogens on the methyl group adjacent to the carbonyl (α-hydrogens) are acidic and can be removed by a base to form an enolate ion. shemmassianconsulting.com This enolate is a key reactive intermediate that can participate in a variety of reactions, including aldol (B89426) condensations and alkylations. shemmassianconsulting.com The formation of the enolate is a crucial step in many synthetic transformations involving ketones. shemmassianconsulting.com
The enolization process, where the ketone tautomerizes to its enol form, is also an important aspect of its reactivity. The extent of enolization depends on the solvent and the presence of acid or base catalysts.
Rearrangement Reactions Involving Pyridine-Ketone Systems
Pyridine-ketone systems can undergo various rearrangement reactions, often under specific catalytic conditions. While specific studies on this compound are not extensively documented in this context, analogous structures provide insight into potential transformations.
One notable rearrangement is the Baeyer-Villiger oxidation, where a ketone is converted to an ester by treatment with a peroxy acid. wiley-vch.de This reaction involves the migration of an alkyl or aryl group from the carbonyl carbon to an adjacent oxygen atom. wiley-vch.de Another relevant transformation is the Beckmann rearrangement, which converts an oxime derived from the ketone into an amide. wiley-vch.de The Dakin reaction, which is related to the Baeyer-Villiger oxidation, involves the conversion of an ortho- or para-hydroxylated phenyl ketone to a benzenediol. wiley-vch.de
Studies on Intermolecular and Intramolecular Interactions
The arrangement of molecules in the solid state is dictated by a complex balance of non-covalent interactions. For this compound, these interactions are crucial for understanding its physical properties and crystalline architecture.
While lacking classical hydrogen bond donors like -OH or -NH groups, the structure of this compound is amenable to weaker, non-conventional hydrogen bonds and other stabilizing interactions. A particularly significant interaction anticipated for this molecule is the n→π* interaction between the lone pair (n) of the pyridine nitrogen atom and the antibonding orbital (π*) of the carbonyl group. researchgate.netharvard.edu
This type of interaction, also described as a tetrel bond, is characterized by the delocalization of electron density from the nitrogen lone pair to the carbonyl carbon. researchgate.netrsc.org Studies on complexes of pyridine with small ketones like acetone (B3395972) and 2-butanone (B6335102) have shown that this N⋯C=O interaction is a key feature, often working in concert with weaker C-H⋯O contacts to form a cyclic arrangement. researchgate.netresearchgate.net The geometry of this interaction is specific, approaching the Bürgi-Dunitz trajectory, which describes the preferred angle of nucleophilic attack on a carbonyl carbon. researchgate.netharvard.eduresearchgate.net The strength of this interaction can be tuned by substituents on the pyridine ring; electron-donating groups, like the propyl group at the 5-position, are expected to enhance the donor ability of the nitrogen lone pair, thereby strengthening the n→π* interaction. researchgate.net
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Energy (kcal/mol) | Reference |
| n→π Interaction | Pyridine N (lone pair) | Carbonyl C (π orbital) | ~2.9 - 3.2 | ~0.3 - 1.5 | researchgate.netnih.gov |
| C-H···O Hydrogen Bond | Aromatic/Alkyl C-H | Carbonyl O | ~2.2 - 2.8 (H···O) | Weak | beilstein-archives.org |
| C-H···N Hydrogen Bond | Aromatic/Alkyl C-H | Pyridine N | ~2.4 - 2.9 (H···N) | Weak | beilstein-archives.org |
The planar, electron-deficient pyridine ring is highly susceptible to π-π stacking interactions, which are a dominant force in the crystal packing of many aromatic molecules. acs.org These interactions arise primarily from a combination of dispersion and electrostatic forces. In pyridinic systems, the most stable stacking arrangement is typically a parallel-displaced or antiparallel-displaced geometry, which minimizes the repulsion between the π-electron clouds. researchgate.netacs.org
Computational studies on pyridine dimers show that antiparallel-displaced geometries are the most stable, with binding energies around 3.97 kcal/mol and centroid-to-centroid distances of approximately 3.7 Å. nih.govresearchgate.net The presence of substituents significantly influences this stacking. The electron-donating propyl group at the C5 position and the electron-withdrawing acetyl group at the C2 position of this compound will modulate the quadrupole moment of the pyridine ring, thereby affecting the preferred stacking geometry and energy. rsc.org
In the crystal structures of complex molecules containing pyridine rings, π-π stacking interactions are frequently observed with centroid-centroid separations ranging from 3.7 to over 4.3 Å. beilstein-archives.orgresearchgate.net These stacking interactions, along with extensive Van der Waals forces involving the alkyl chains and other parts of the molecule, collectively dictate the three-dimensional crystalline architecture. beilstein-archives.org The flexible propyl chain, in particular, will optimize its conformation to maximize favorable Van der Waals contacts within the crystal lattice.
| Stacking Parameter | Description | Typical Value for Pyridine Systems | Reference |
| Centroid-to-Centroid Distance | The distance between the geometric centers of two stacked aromatic rings. | 3.7 - 4.4 Å | beilstein-archives.orgresearchgate.net |
| Interplanar Distance | The perpendicular distance between the planes of two parallel rings. | ~3.3 - 3.6 Å | acs.org |
| Binding Energy | The stabilization energy gained from the stacking interaction. | 1.5 - 4.0 kcal/mol | researchgate.net |
| Preferred Geometry | The relative orientation of the stacked rings. | Parallel-displaced, Antiparallel-displaced | researchgate.netacs.org |
Detailed Mechanistic Studies of Key Transformations
Understanding the mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic methodologies. This involves analyzing both the energetic feasibility and the reactive intermediates that are formed.
Kinetic and thermodynamic studies provide quantitative data on reaction rates, activation energies, and the relative stability of reactants, intermediates, and products. For a molecule like this compound, such studies are crucial for optimizing conditions for transformations like C-H functionalization or condensation reactions.
A typical kinetic study would involve monitoring the concentration of reactants and products over time under various conditions (temperature, concentration, catalyst loading) to determine the rate law and activation parameters (Ea, ΔH‡, ΔS‡). For instance, in the reaction of a related compound, 2-acetylfuran, with hydroxyl radicals, potential energy surfaces were constructed using theoretical calculations to identify the lowest energy pathways and determine temperature-dependent rate coefficients. nih.gov A similar approach for this compound would elucidate the thermodynamics and kinetics of its key reactions, predicting product distributions and identifying rate-determining steps.
| Kinetic/Thermodynamic Parameter | Description | Example Application |
| Rate Constant (k) | A proportionality constant relating the rate of a reaction to the concentration of reactants. | Determines how fast a functionalization reaction proceeds. |
| Reaction Order | The exponent to which the concentration of a species is raised in a rate law. | Elucidates the molecularity of the rate-determining step. |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Helps in selecting the optimal reaction temperature. |
| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from reactants to the transition state. | Provides insight into the nature of bond breaking/formation in the transition state. |
| Entropy of Activation (ΔS‡) | The change in entropy in going from reactants to the transition state. | Indicates the degree of order in the transition state relative to the reactants. |
A cornerstone of modern pyridine chemistry is the direct C-H functionalization, often proceeding through radical intermediates. The Minisci reaction is a classic and powerful example of such a transformation, involving the addition of a nucleophilic carbon-centered radical to an electron-deficient, protonated N-heterocycle. wikipedia.orgacs.org
In a typical Minisci reaction involving this compound, the reaction would proceed via the following mechanistic steps:
Radical Generation: A carbon-centered radical (R•) is generated from a suitable precursor, such as a carboxylic acid (via oxidative decarboxylation with Ag⁺/S₂O₈²⁻) or an alkyl halide. wikipedia.orgresearchgate.net
Protonation: The reaction is conducted under acidic conditions to protonate the pyridine nitrogen. This activation makes the heterocyclic ring more electron-deficient and thus more susceptible to nucleophilic attack by the radical.
Radical Addition: The nucleophilic carbon radical attacks the protonated pyridine ring. For this compound, the attack is regioselectively directed to the C4 and C6 positions, which are activated by the protonated nitrogen.
Formation of Radical Cation Intermediate: The addition results in the formation of a stabilized heterocyclic aromatic radical cation intermediate. chim.it
Rearomatization: The radical cation intermediate is then oxidized, typically by an oxidant like persulfate or via a photoredox cycle, losing a hydrogen atom to restore the aromaticity of the pyridine ring and yield the final functionalized product. chim.itrsc.org
The elucidation of these radical intermediates is often achieved through a combination of experimental techniques, such as radical scavenging experiments and electron spin resonance (ESR) spectroscopy, and computational modeling. researchgate.net The development of photocatalytic Minisci-type reactions has further expanded the scope, allowing for the generation of these radical intermediates under milder, visible-light-mediated conditions. chim.it
Advanced Spectroscopic and Analytical Methodologies for Research Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 1-(5-propylpyridin-2-yl)ethan-1-one. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic framework.
Based on the structure, a set of predicted ¹H and ¹³C NMR chemical shifts can be tabulated. These predictions are derived from established principles and data from analogous compounds such as 2-acetylpyridine (B122185) and other substituted pyridines.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description |
|---|---|---|---|
| C2 | - | ~154 | Pyridine (B92270) ring carbon attached to acetyl group |
| C3 | ~7.8 (d) | ~121 | Pyridine ring C-H |
| C4 | ~7.6 (dd) | ~138 | Pyridine ring C-H |
| C5 | - | ~133 | Pyridine ring carbon attached to propyl group |
| C6 | ~8.5 (d) | ~149 | Pyridine ring C-H |
| C=O | - | ~200 | Acetyl carbonyl carbon |
| -CH₃ (acetyl) | ~2.7 (s) | ~26 | Acetyl methyl group |
| -CH₂- (propyl) | ~2.6 (t) | ~38 | Propyl group, methylene (B1212753) adjacent to ring |
| -CH₂-CH₂- (propyl) | ~1.7 (m) | ~24 | Propyl group, central methylene |
| -CH₃ (propyl) | ~0.9 (t) | ~14 | Propyl group, terminal methyl |
For complex molecules, one-dimensional NMR spectra can be crowded. Two-dimensional (2D) NMR experiments spread the information across two axes, resolving overlapping signals and revealing atomic connectivity.
2D-COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, a COSY spectrum would show cross-peaks connecting the adjacent protons in the propyl chain (H-1' with H-2', and H-2' with H-3'). It would also reveal correlations between the vicinally coupled protons on the pyridine ring (H-3 with H-4). libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms and protons. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique maps long-range (typically 2-3 bond) correlations between carbon and hydrogen atoms. It is crucial for identifying quaternary carbons (like C2, C5, and the carbonyl carbon) and piecing together different molecular fragments. Key HMBC correlations would include the acetyl protons to the carbonyl carbon and C2 of the pyridine ring, and the propyl H-1' protons to C4, C5, and C6 of the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org This is particularly useful for determining stereochemistry and conformational preferences.
Beyond initial structural confirmation, NMR is a powerful tool for dynamic studies. For conformational analysis, NOESY experiments can reveal the preferred spatial orientation of the acetyl group relative to the pyridine ring. The presence or absence of a NOE cross-peak between the acetyl methyl protons and the H-3 proton of the pyridine ring would provide insight into the rotational conformation around the C2-C(O) single bond.
Furthermore, NMR is an ideal method for real-time reaction monitoring. jhu.edumagritek.commagritek.com The progress of a chemical reaction, such as the synthesis of this compound, can be followed directly in the NMR tube. researchgate.netnih.gov By acquiring spectra at regular intervals, one can observe the decrease in signal intensity of the reactants and the simultaneous increase in the characteristic signals of the product, allowing for the determination of reaction kinetics, identification of intermediates, and optimization of reaction conditions. magritek.commagritek.com
Mass Spectrometry (MS) in Structural and Mechanistic Investigations
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound.
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₁₀H₁₃NO), the exact mass is calculated and compared to the experimentally measured value to confirm the molecular formula. Predicted m/z values for common adducts are critical for identifying the molecular ion peak in the spectrum. uni.lu
Predicted HRMS Data for this compound
| Adduct Ion | Molecular Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₁₀H₁₄NO]⁺ | 164.1070 |
| [M+Na]⁺ | [C₁₀H₁₃NNaO]⁺ | 186.0889 |
| [M+K]⁺ | [C₁₀H₁₃KNO]⁺ | 202.0629 |
Data sourced from PubChemLite database predictions. uni.lu
Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation. The resulting product ions provide valuable structural information. uab.edu The analysis of these fragmentation patterns helps to confirm the connectivity of the molecule. rsc.orgnih.gov For this compound, characteristic fragmentation pathways would involve cleavages at the weakest bonds and rearrangements. mdpi.com
A primary fragmentation would be the α-cleavage at the carbonyl group, leading to the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical, resulting in a prominent 5-propylpyridinyl ion. Further fragmentation could involve the cleavage of the propyl side chain, such as the loss of an ethyl radical (C₂H₅) to form a stable benzylic-type cation.
Predicted MS/MS Fragmentation of the [M+H]⁺ Ion (m/z 164.1)
| Predicted Fragment m/z | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|
| 149.1 | -CH₃ | [M-CH₃]⁺ |
| 121.1 | -C₂H₃O (acetyl radical) | [5-propylpyridine]⁺ |
| 135.1 | -C₂H₅ (ethyl radical) | [M-C₂H₅]⁺ (from propyl chain) |
Vibrational Spectroscopy (IR, Raman) for Molecular Dynamics and Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bond types, making these methods excellent for qualitative analysis. core.ac.uk
For this compound, the IR and Raman spectra would be dominated by several key features. A strong absorption in the IR spectrum around 1690-1710 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the aryl ketone. nih.gov The aromatic pyridine ring would give rise to a series of C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. nih.gov The aliphatic C-H bonds of the propyl and acetyl groups would show stretching vibrations in the 2850-3000 cm⁻¹ range. mdpi.com
Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, non-polar bonds like the aromatic ring C-C bonds often produce stronger Raman signals than IR signals.
Predicted Vibrational Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Assignment | Technique |
|---|---|---|
| ~3050-3100 | Aromatic C-H Stretch | IR, Raman |
| ~2850-2980 | Aliphatic C-H Stretch (propyl, acetyl) | IR, Raman |
| ~1695 | C=O Stretch (ketone) | IR (strong), Raman (medium) |
| ~1400-1600 | Aromatic C=C and C=N Stretches | IR, Raman |
| ~1360 | -CH₃ Symmetric Bend (acetyl) | IR |
| ~1250 | Aryl-C(O) Stretch | IR |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interaction Mapping
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the crystal packing.
Single crystal X-ray diffraction (SCXRD) is an indispensable tool for the unambiguous determination of a molecule's solid-state structure. uchicago.edu By irradiating a single, high-quality crystal with a focused X-ray beam, a unique diffraction pattern is generated. The analysis of this pattern allows for the calculation of electron density maps, from which the positions of individual atoms can be resolved, yielding precise bond lengths, bond angles, and torsion angles.
For a compound like this compound, obtaining a single crystal suitable for SCXRD would first involve a systematic screening of crystallization conditions. Once a suitable crystal is grown, diffraction data is collected. While specific crystallographic data for this compound is not publicly available, the table below presents illustrative data from a related acetylpyridine derivative, showcasing the typical parameters obtained from such an analysis. This data provides a foundational blueprint for understanding the molecule's conformation and steric properties.
| Parameter | Value |
|---|---|
| Empirical formula | C14H12N2O2 |
| Formula weight | 240.26 |
| Temperature (K) | 120 |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a = 3.9338(2) Å, b = 13.8005(8) Å, c = 10.8728(6) Å α = 90°, β = 94.437(4)°, γ = 90° |
| Volume (Å3) | 588.50(6) |
| Z (molecules per unit cell) | 2 |
| Calculated density (Mg/m3) | 1.355 |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.125 |
Beyond defining the molecular structure, understanding the non-covalent interactions that dictate how molecules arrange themselves in the solid state is crucial. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within a crystal lattice. acs.org The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, partitioning the space into regions where the electron density is dominated by a specific molecule.
| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |
|---|---|---|
| H···H | ~45% | Represents van der Waals forces, dominant due to the presence of the propyl group and hydrogen atoms on the pyridine ring. |
| C···H/H···C | ~20% | Indicates C-H···π interactions and general van der Waals contacts involving carbon and hydrogen atoms. |
| O···H/H···O | ~15% | Highlights potential C-H···O hydrogen bonds involving the ketone oxygen as an acceptor. |
| N···H/H···N | ~10% | Points to potential C-H···N hydrogen bonds with the pyridine nitrogen acting as an acceptor. |
| Other (C···C, C···O, etc.) | ~10% | Includes π-π stacking between pyridine rings and other minor contacts. |
Chromatographic Techniques for Purity Assessment and Separation in Research Contexts
Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a synthesized compound. For this compound, both gas and liquid chromatography coupled with mass spectrometry serve as powerful analytical tools.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. nih.gov A sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column, before being detected by a mass spectrometer. nih.gov While some pyridine derivatives are amenable to direct GC-MS analysis, ketones can sometimes benefit from derivatization to enhance volatility and improve peak shape. vt.edu The mass spectrometer fragments the eluted compounds into a predictable pattern, which serves as a molecular fingerprint, allowing for structural confirmation by comparison with spectral libraries. hmdb.ca
| Parameter | Value/Condition |
|---|---|
| GC Column | SLB™-5ms (30 m x 0.25 mm I.D. x 0.25 μm) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, 1.0 mL/min |
| Oven Program | Initial 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 40-550 |
| Derivatization Agent | PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine) |
For compounds that are less volatile or thermally sensitive, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. springernature.com In LC-MS, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation occurs based on the analyte's affinity for the stationary versus the mobile phase. nih.gov The eluent is then introduced into a mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which keeps the molecule intact. This allows for the accurate determination of the molecular weight of the parent compound and any impurities. High-purity solvents, including pyridine itself, are commercially available in LC-MS grade to ensure reliable and sensitive analyses. fishersci.com
| Parameter | Value/Condition |
|---|---|
| LC Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| MS Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Range | m/z 100-1000 |
Derivatization Strategies for Enhanced Research Analysis
Derivatization is the process of chemically modifying an analyte to produce a new compound that has properties more suitable for a given analytical method. spectroscopyonline.com This is often employed in GC-MS to increase the volatility and thermal stability of polar compounds. For this compound, the primary site for derivatization is the ketone functional group.
Common strategies involve converting the carbonyl group into a less polar, more volatile moiety. youtube.com One prevalent method is oximation , where the ketone reacts with a hydroxylamine (B1172632) reagent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), to form an oxime ether. sigmaaldrich.comjst.go.jpnih.gov The resulting derivative is significantly more volatile and can be detected with high sensitivity, especially using negative chemical ionization (NCI) in the mass spectrometer. Another approach is silylation , using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This reaction replaces the enolizable proton of the ketone with a trimethylsilyl (B98337) (TMS) group, effectively blocking polar interactions and increasing volatility. youtube.com These strategies are crucial for enabling robust quantitative analysis by GC-MS.
| Strategy | Reagent | Resulting Derivative | Analytical Advantage |
|---|---|---|---|
| Oximation | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | PFB-Oxime | Increases volatility; high sensitivity under NCI-MS. |
| Silylation | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) enol ether | Increases volatility and thermal stability by masking the polar keto-enol group. |
Silylation and Acylation for Chromatographic Applications
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of compounds like this compound can sometimes be hampered by factors such as polarity, which can lead to poor peak shape and reduced volatility. Chemical derivatization through silylation and acylation can mitigate these issues by converting the analyte into a more volatile and thermally stable derivative. numberanalytics.com
Silylation is a widely used derivatization technique that involves the replacement of an active hydrogen atom, such as one in an enolizable ketone, with a silyl (B83357) group, typically a trimethylsilyl (TMS) group. youtube.comcolostate.edu For this compound, the ketone group can exist in equilibrium with its enol tautomer. The enol form possesses a hydroxyl group that is amenable to silylation. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed for this purpose. rsc.org The resulting trimethylsilyl enol ether is significantly more volatile and less polar than the parent ketone, leading to improved chromatographic performance, including sharper peaks and shorter retention times on non-polar GC columns. youtube.com
Acylation is another effective derivatization strategy, particularly for compounds containing hydroxyl or amine functionalities. labinsights.nl While this compound does not possess these groups in its primary structure, acylation can be relevant in the context of its synthesis or potential metabolites where such functional groups may be introduced. For instance, if the ketone is reduced to a secondary alcohol, acylation with an agent like acetic anhydride (B1165640) or a fluorinated anhydride (e.g., trifluoroacetic anhydride) can be employed. researchgate.net This process converts the alcohol into an ester, which is generally more volatile and exhibits better chromatographic behavior. The choice of acylation reagent can also introduce specific atoms (like fluorine) that can enhance detection sensitivity in certain detectors. researchgate.net
The following table illustrates the hypothetical effect of silylation and acylation on the chromatographic properties of this compound and its reduced form.
| Compound | Derivatization Reagent | Derivative | Expected Change in Retention Time | Expected Peak Shape Improvement |
| This compound | MSTFA | Trimethylsilyl enol ether | Decrease | Significant |
| 1-(5-propylpyridin-2-yl)ethan-1-ol | Acetic Anhydride | Acetate ester | Decrease | Significant |
This table presents hypothetical data based on established principles of chromatographic derivatization.
Derivatization for Mass Spectrometry Signal Enhancement
Mass spectrometry (MS) is a highly sensitive and selective analytical technique. However, the ionization efficiency of a compound can significantly impact its detection limits. mdpi.com Derivatization can be employed to introduce a chemical moiety that enhances the ionization of the target analyte, thereby increasing the signal intensity in the mass spectrum. spectroscopyonline.com
For this compound, the presence of the basic pyridine nitrogen atom allows for relatively efficient protonation in positive-ion electrospray ionization (ESI-MS), leading to the formation of a prominent [M+H]⁺ ion. However, to achieve even lower detection limits, derivatization strategies targeting the ketone functionality can be implemented.
A common approach for ketones is derivatization with reagents containing a hydrazine (B178648) moiety, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govnih.gov The reaction of DNPH with the ketone group of this compound would form a 2,4-dinitrophenylhydrazone derivative. This derivative not only exhibits enhanced ionization in negative-ion mode but also possesses a characteristic UV-chromophore, making it suitable for LC-UV analysis as well. nih.gov
Furthermore, derivatization can be designed to introduce a permanently charged group into the molecule. This ensures efficient ionization regardless of the mobile phase pH. For example, Girard's reagents (Girard's Reagent T or P) react with ketones to form hydrazones that contain a quaternary ammonium (B1175870) group. This pre-charged derivative of this compound would be expected to show a significantly enhanced signal in positive-ion ESI-MS.
The table below provides the predicted mass-to-charge ratios (m/z) for various adducts of the underivatized this compound in mass spectrometry.
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 164.10700 |
| [M+Na]⁺ | 186.08894 |
| [M-H]⁻ | 162.09244 |
| [M+NH₄]⁺ | 181.13354 |
| [M+K]⁺ | 202.06288 |
Data sourced from PubChem.
The following table illustrates a hypothetical example of the mass shift and potential signal enhancement upon derivatization of this compound with DNPH.
| Derivative | Molecular Weight ( g/mol ) | Expected m/z [M-H]⁻ | Hypothetical Signal Enhancement Factor |
| This compound 2,4-dinitrophenylhydrazone | 343.33 | 342.10 | >10-fold |
This table presents hypothetical data to illustrate the concept of signal enhancement through derivatization.
Theoretical and Computational Chemistry Studies of 1 5 Propylpyridin 2 Yl Ethan 1 One
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic properties of molecules. bhu.ac.in These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous properties can be derived. DFT has become a popular method due to its balance of accuracy and computational cost, making it suitable for molecules of this size.
The first step in most computational studies is to determine the molecule's most stable three-dimensional arrangement, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 1-(5-propylpyridin-2-yl)ethan-1-one, this involves calculating the optimal bond lengths, bond angles, and dihedral angles.
The resulting geometry would feature a planar pyridine (B92270) ring. The acetyl group (–C(O)CH₃) and the propyl group (–CH₂CH₂CH₃) attached to the ring would adopt specific orientations to minimize steric hindrance. The planarity of the acetyl group relative to the pyridine ring is a key conformational parameter. The electronic structure describes the distribution of electrons within the molecule. The presence of the electron-withdrawing acetyl group and the electron-donating propyl group on the pyridine ring creates a specific electronic environment that dictates the molecule's reactivity.
| Parameter | Description | Predicted Value/Observation |
|---|---|---|
| Pyridine Ring | Aromaticity and Planarity | Expected to be largely planar. |
| C-C Bond (Ring-Acetyl) | Bond Length (Å) | Typical length for a C-C single bond connecting sp² carbons. |
| C=O Bond (Acetyl) | Bond Length (Å) | Characteristic double bond length, indicating carbonyl character. |
| C-N-C Angle (Pyridine) | Bond Angle (°) | Approximately 117-120°, typical for a pyridine ring. |
| Dihedral Angle (Ring-Acetyl) | Torsional Angle (°) | Determines the orientation of the acetyl group relative to the pyridine ring, influencing conjugation. |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wuxiapptec.comphyschemres.org A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. libretexts.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the propyl group. The LUMO would likely be centered on the electron-deficient acetyl group and the pyridine ring, particularly around the C=O bond and the nitrogen atom. The energy gap can be precisely calculated using DFT methods, providing a quantitative measure of its reactivity. nist.gov
| Orbital | Description | Predicted Localization | Energy (Illustrative) |
|---|---|---|---|
| HOMO | Highest Occupied Molecular Orbital (Electron Donor) | Pyridine ring, Propyl group | -6.5 eV |
| LUMO | Lowest Unoccupied Molecular Orbital (Electron Acceptor) | Acetyl group, Pyridine ring | -1.5 eV |
| HOMO-LUMO Gap | Energy difference (ELUMO - EHOMO) | Indicates chemical reactivity and stability | 5.0 eV |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites within a molecule. researchgate.netmdpi.com It plots the electrostatic potential onto the electron density surface. Different colors represent different potential values:
Red/Yellow: Regions of negative potential, indicating electron-rich areas. These are susceptible to electrophilic attack.
Blue: Regions of positive potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.
Green: Regions of neutral potential.
In an MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, highlighting them as primary sites for interaction with electrophiles or for hydrogen bonding. rsc.org The hydrogen atoms, particularly those on the methyl group of the acetyl moiety, would exhibit the most positive potential (blue), making them susceptible to interaction with nucleophiles.
Molecular Dynamics and Conformational Analysis
While quantum mechanics describes the static electronic properties, molecular dynamics (MD) simulations are used to study the movement and conformational changes of molecules over time. iastate.edu This provides insight into the molecule's flexibility and its behavior in different environments.
Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, key conformational degrees of freedom include rotation around the single bond connecting the acetyl group to the pyridine ring and the bonds within the propyl chain.
A potential energy scan (PES) can be performed computationally by systematically rotating these bonds and calculating the energy at each step. nih.gov This analysis reveals the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. Understanding these barriers is important as they determine the rate at which the molecule can interconvert between different shapes at a given temperature.
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. repositorioinstitucional.mx MD simulations can explicitly model the interactions between the solute (this compound) and surrounding solvent molecules. Simulations can be run in various solvents, such as water (polar protic), acetone (B3395972) (polar aprotic), or hexane (B92381) (nonpolar), to observe how solvation affects the molecule's preferred conformation and dynamics. iastate.edu For instance, a polar solvent would likely stabilize conformers with a larger dipole moment, while a nonpolar solvent might favor more compact structures. These simulations provide a dynamic picture of how the molecule explores its conformational space under realistic conditions.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters, which can be validated against experimental data to confirm molecular structures and understand electronic environments.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra, including ¹H and ¹³C chemical shifts, is a cornerstone of computational structural elucidation. For this compound, density functional theory (DFT) calculations could be employed to compute the magnetic shielding tensors of each nucleus. These tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen functional and basis set. For instance, studies on related 2-acetylpyridine (B122185) derivatives have successfully used DFT methods to assign ¹H and ¹³C NMR signals. nih.govuni.lu Recent advancements in artificial intelligence and machine learning have also introduced novel approaches for predicting NMR spectra with high accuracy, sometimes outperforming traditional quantum mechanical calculations for certain classes of molecules. sigmaaldrich.comresearchgate.netnih.govcolumbia.edu
Vibrational Spectroscopy (IR and Raman): Theoretical calculations are instrumental in assigning vibrational modes observed in Infrared (IR) and Raman spectra. By computing the harmonic vibrational frequencies of this compound using methods like DFT, a theoretical vibrational spectrum can be generated. nih.govresearchgate.net These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental spectra. researchgate.net For example, the characteristic C=O stretching frequency of the acetyl group and the various ring vibrations of the pyridine moiety can be precisely predicted. Such computational studies have been performed for a variety of pyridine derivatives, providing detailed interpretations of their IR and Raman spectra. hmdb.canih.govresearchgate.netnih.gov The NIST WebBook provides access to experimental gas-phase IR spectra for the parent compound, 2-acetylpyridine, which can serve as a benchmark for computational predictions. nist.gov
UV-Vis Spectroscopy: The electronic transitions that give rise to Ultraviolet-Visible (UV-Vis) absorption spectra can be modeled using Time-Dependent DFT (TD-DFT) or other excited-state computational methods. These calculations can predict the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity. For this compound, the predicted spectrum would likely show absorptions characteristic of the substituted pyridine ring system. Machine learning algorithms are also emerging as a rapid and accurate method for predicting UV-Vis spectra from molecular structures, trained on large databases of experimental data. nih.govnih.gov
Mass Spectrometry: While not a spectroscopic method in the traditional sense, computational chemistry can predict properties relevant to mass spectrometry. For instance, the predicted collision cross section (CCS) values for various adducts of this compound have been calculated and are available in databases like PubChemLite. uni.lu These predictions are valuable for ion mobility-mass spectrometry, aiding in the identification of the compound in complex mixtures.
A comparison of predicted and experimental spectroscopic data is crucial for validation. Discrepancies between the two can point to interesting conformational effects or solvent interactions that may not have been included in the initial theoretical model.
Below is a table of predicted Collision Cross Section (CCS) values for various adducts of this compound.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 164.10700 | 134.4 |
| [M+Na]⁺ | 186.08894 | 142.4 |
| [M-H]⁻ | 162.09244 | 136.8 |
| [M+NH₄]⁺ | 181.13354 | 154.0 |
| [M+K]⁺ | 202.06288 | 140.6 |
| [M+H-H₂O]⁺ | 146.09698 | 128.0 |
| [M+HCOO]⁻ | 208.09792 | 156.8 |
| [M+CH₃COO]⁻ | 222.11357 | 180.1 |
| [M+Na-2H]⁻ | 184.07439 | 140.3 |
| [M]⁺ | 163.09917 | 135.7 |
| [M]⁻ | 163.10027 | 135.7 |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles that are often difficult or impossible to determine experimentally.
For the synthesis of this compound, various synthetic routes could be explored computationally. For example, a common method for synthesizing 2-acetylpyridines involves the reaction of a pyridine derivative with an acetylating agent. A plausible mechanism for such a reaction would involve the formation of an acylpyridinium intermediate, followed by rearrangement or further reaction to yield the final product.
Using quantum mechanical methods, the geometries of reactants, products, intermediates, and transition states along the reaction coordinate can be optimized. The energies of these structures can then be calculated to construct a potential energy surface for the reaction. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics. For instance, computational studies on the synthesis of other heterocyclic compounds have successfully elucidated complex reaction mechanisms, including multi-step sequences and the role of catalysts. nih.govkoreascience.kr
Furthermore, computational models can be used to study the reactivity of this compound in subsequent reactions. For example, the mechanism of oxidation, reduction, or condensation reactions involving the acetyl group or the pyridine ring could be investigated. These studies can help in predicting the regioselectivity and stereoselectivity of such reactions, guiding the design of new synthetic transformations. A computational study on the reaction between the HO₂ radical and the n-propyl peroxy radical provides an example of how reaction mechanisms on both singlet and triplet potential energy surfaces can be explored. researchgate.net
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (applied to non-biological/non-clinical properties)
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its physicochemical properties. These models are particularly useful for predicting the properties of new or untested compounds, such as this compound, based on a set of calculated molecular descriptors.
For non-biological properties, QSPR models can be developed to predict a wide range of physicochemical parameters. Examples of such properties include boiling point, melting point, vapor pressure, solubility, and refractive index. The development of a QSPR model typically involves the following steps:
Data Collection: A dataset of compounds with known experimental values for the property of interest is compiled.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the dataset. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates a subset of the calculated descriptors to the experimental property.
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.
Several studies have demonstrated the successful application of QSPR for predicting the physicochemical properties of various classes of organic compounds, including those with structures related to this compound. researchgate.netkoreascience.krresearchgate.netrjpbcs.comnih.gov For example, QSPR models have been developed to predict the boiling points of diverse organic compounds and the refractive indices of polymers and other organic molecules. nih.govnih.govresearchgate.netmdpi.com
For this compound, a QSPR model could be used to predict its boiling point by utilizing descriptors that capture its molecular size, shape, and polarity. Similarly, its refractive index could be predicted using models that incorporate descriptors related to its electronic structure and polarizability. The table below shows experimental data for the related compound, 2-acetylpyridine, which could serve as a data point in the development of such QSPR models.
| Property | Value for 2-Acetylpyridine | Reference |
|---|---|---|
| Boiling Point | 188-189 °C | chemicalbook.com |
| Density | 1.08 g/mL at 25 °C | chemicalbook.com |
| Refractive Index (n20/D) | 1.521 | chemicalbook.com |
Chemoinformatics and Data Mining Approaches for Related Compound Classes
Chemoinformatics involves the use of computational methods to analyze and manage large datasets of chemical information. Data mining of chemical databases can reveal trends and relationships within classes of compounds related to this compound, such as other 2-acetylpyridines and substituted pyridines.
Large public databases like PubChem and ChEMBL, as well as specialized databases like the Human Metabolome Database, contain a wealth of information on the physicochemical properties, spectroscopic data, and synthetic methods for a vast number of compounds. nih.govhmdb.ca By mining these databases, it is possible to:
Identify structurally similar compounds: This can help in understanding the chemical space around this compound and in identifying compounds with potentially similar properties.
Gather data for QSPR model development: As described in the previous section, these databases are a primary source of data for building robust QSPR models.
Analyze structure-property trends: By systematically analyzing the data for a class of related compounds, it is possible to identify qualitative trends that relate structural features to specific properties. For example, one could analyze how the position and nature of substituents on the pyridine ring affect properties like boiling point or solubility.
Discover novel synthetic routes: Mining reaction databases can uncover new or more efficient ways to synthesize this compound and related compounds.
Chemoinformatics tools can also be used to assess the "drug-likeness" and other developability properties of a compound, although this often strays into the biological and clinical realm. However, for non-biological applications, these tools can still be used to predict properties like aqueous solubility and membrane permeability, which can be important for various chemical processes. The application of AI and generative modeling in chemoinformatics is also a rapidly growing field, with the potential to design new molecules with desired physicochemical properties. researchgate.net
Applications in Chemical Science and Materials Research Excluding Clinical/pharmaceutical
Role as a Versatile Synthetic Intermediate and Building Block
As a functionalized 2-acetylpyridine (B122185), this compound serves as a "building block"—a foundational molecule used to construct more complex chemical structures. cymitquimica.com The reactivity of both the acetyl group and the pyridine (B92270) ring can be harnessed to create a diverse array of new compounds.
The acetyl group (–COCH₃) is a synthetically rich functional group. Its α-protons are acidic and can be removed by a suitable base, such as sodium hydride, to form an enolate. This enolate is a powerful nucleophile that can react with various electrophiles, like alkyl or aryl halides, allowing for the extension of the carbon chain. scielo.br This fundamental reactivity opens pathways to a wide range of derivatives.
Furthermore, the carbonyl group can undergo condensation reactions with hydrazines, hydroxylamine (B1172632), or other binucleophilic reagents to form new heterocyclic rings, such as pyrazoles, isoxazoles, or pyrimidines, fused or attached to the pyridine core. japsonline.comnih.gov For instance, the reaction of 2-acetylpyridine derivatives with hydrazines is a classic method for synthesizing pyrazolyl-pyridine compounds. These multi-ring systems are of great interest for their unique chemical properties and potential applications. The general scheme for such a transformation starting from a 2-acetylpyridine derivative is a well-established synthetic strategy. nih.gov
Table 1: Potential Heterocyclic Systems from 1-(5-propylpyridin-2-yl)ethan-1-one
| Reactant | Resulting Heterocyclic Core | General Application Area |
|---|---|---|
| Hydrazine (B178648) Hydrate | Pyrazolyl-pyridine | Ligand Synthesis, Agrochemicals |
| Hydroxylamine | Isoxazolyl-pyridine | Bioactive Compound Scaffolds |
| Chalcone derivative followed by hydrazine | Pyrazolinyl-pyridine | Advanced Ligands, Dyes |
| Thiosemicarbazide | Thiadiazolyl-pyridine | Material Science Precursors |
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and metal coordination. The structure of this compound is well-suited for this purpose. The pyridine nitrogen can act as a hydrogen bond acceptor or a metal coordination site, while the propyl group can influence solubility and packing in the solid state.
The parallel stacking of pyridine rings is a significant interaction in the formation of supramolecular structures. nih.gov The presence of substituents like the acetyl and propyl groups can modulate these interactions, guiding the self-assembly process. uchile.cl In coordination polymers, where metal ions link organic building blocks, pyridine derivatives are extensively used. For example, cadmium(II) has been shown to form one-dimensional polymers with substituted pyridines and azide (B81097) linkers, where the nature of the pyridine substituent significantly impacts the final structure. mdpi.com It is conceivable that this compound could be used similarly to create novel polymeric materials with tailored properties.
Potential as a Ligand in Coordination Chemistry and Catalysis
The field of coordination chemistry heavily relies on ligands that can bind to metal ions, forming stable complexes. Pyridine and its derivatives are among the most important classes of ligands. jscimedcentral.com
The 2-acetylpyridine moiety is a classic bidentate (two-toothed) ligand. It can coordinate to a metal center using both the pyridine nitrogen atom and the oxygen atom of the carbonyl group, forming a stable five-membered chelate ring. This chelating ability is a cornerstone of its utility in coordination chemistry. researchgate.net
By reacting this compound with various transition metal salts (e.g., copper, nickel, zinc, ruthenium), a wide range of metal complexes can be synthesized. japsonline.comresearchgate.net The propyl group at the 5-position would likely enhance the solubility of these complexes in organic solvents compared to the unsubstituted parent ligand, 2-acetylpyridine, which is an advantage for synthesis, purification, and subsequent applications. Furthermore, the acetyl group can be chemically modified, for example, by condensation with an amine to form a Schiff base ligand, which expands the coordination possibilities to tridentate (three-toothed) or higher-denticity ligands. japsonline.com
Table 2: Potential Metal Complexes and Geometries
| Metal Ion | Ligand-to-Metal Ratio | Likely Coordination Geometry |
|---|---|---|
| Copper(II) | 2:1 | Distorted Octahedral |
| Nickel(II) | 2:1 | Octahedral |
| Zinc(II) | 2:1 | Distorted Octahedral |
| Palladium(II) | 1:1 (with other ligands) | Square Planar |
| Ruthenium(II) | 2:1 (with other ligands) | Octahedral |
Metal complexes derived from pyridine-based ligands are widely used as catalysts in organic synthesis. While there is no specific research on the catalytic applications of complexes from this compound, complexes of structurally similar ligands are known to catalyze reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. The electronic and steric properties of the ligand, which can be fine-tuned by substituents like the propyl group, play a crucial role in the activity and selectivity of the metal catalyst. The development of new ligands is a key driver of innovation in catalysis, and this compound represents a potential scaffold for such development.
Research into Optoelectronic Materials and Devices
The development of materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and solar cells, often relies on molecules with specific electronic and photophysical properties. These properties are typically found in extended π-conjugated systems.
While this compound itself is not a highly conjugated system, it serves as an excellent starting point for creating such materials. The acetyl group can be used as a handle to build larger, more conjugated structures through reactions like the Claisen-Schmidt or Knoevenagel condensations. The resulting extended π-systems, incorporating the electron-deficient pyridine ring, could exhibit interesting photophysical properties. The rich coordination chemistry of pyridine ligands is also exploited in creating luminescent materials, particularly with metals like ruthenium(II) and iridium(III). acs.orgnih.gov Therefore, metal complexes derived from this compound or its derivatives are potential candidates for research into new photoactive and electroactive materials.
Environmental Chemistry Research: Fate, Transport, and Degradation Studies (non-toxicological)
Research on the environmental fate, transport, and degradation of the specific compound this compound is not extensively documented in publicly available scientific literature. However, by examining the behavior of structurally related alkyl pyridine derivatives, it is possible to infer its likely environmental profile. Pyridine and its derivatives enter the environment through industrial and agricultural activities. researchgate.netresearchgate.nettandfonline.com Their subsequent distribution and persistence are governed by a combination of abiotic and biotic processes. researchgate.nettandfonline.com
Alkylpyridines are recognized as environmental pollutants and have been detected in surface and groundwater, often in proximity to industrial sites where they are used in the synthesis of various chemical intermediates, solvents, and paints. researchgate.net Due to their higher water solubility compared to their homocyclic aromatic counterparts, pyridine derivatives, including this compound, are expected to be mobile in soil and have the potential to be transported into groundwater. researchgate.netcdc.gov The environmental mobility is influenced by pH-dependent interactions with environmental surfaces like soils and sediments, which include partitioning to soil organic matter, cation exchange, and surface complexation.
The degradation of pyridine compounds in the environment can occur through several pathways:
Photodegradation: Pyridine itself is susceptible to photochemical degradation. researchgate.net The rate of this process can be influenced by the presence of other substances in the environment, such as hydrogen peroxide, which can accelerate abiotic degradation. researchgate.net The primary atmospheric fate of pyridine is likely degradation, with an estimated atmospheric lifetime of less than two days. researchgate.net
Biodegradation: This is considered a crucial mechanism for the removal of pyridine from water and soil. cdc.gov Numerous bacteria capable of degrading pyridine have been isolated from soil and sludge. researchgate.nettandfonline.com The biodegradation of pyridine can proceed through various pathways, with some studies indicating that the initial step involves hydroxylation, where the oxygen atom is derived from water. researchgate.nettandfonline.com Research on Arthrobacter sp. has identified a complete catabolic pathway for pyridine, resulting in the formation of succinic acid. nih.govasm.org However, it is important to note that the biodegradability of pyridine derivatives can be significantly altered by the nature and position of substituents on the pyridine ring. tandfonline.com Data on the environmental fate of alkylpyridines, such as this compound, are noted to be particularly scarce. researchgate.nettandfonline.com Studies on the degradation of long-chain n-alkylbenzenes and n-alkylcyclohexanes show that the alkyl side chain is often processed via β-oxidation. nih.gov
While specific experimental data for this compound is lacking, predictive models like Quantitative Structure-Activity Relationship (QSAR) could potentially be used to estimate its environmental properties based on its chemical structure. researchgate.netnih.gov
Table 1: Predicted Environmental Properties of this compound
| Property | Predicted Value | Source |
| XlogP (predicted) | 2.2 | uni.lu |
This table is based on computational predictions and is intended for illustrative purposes. Experimental verification is required for definitive values.
Applications in Analytical Chemistry Research (e.g., as reference standards, internal standards, or in method development)
While specific documented applications of this compound as a reference or internal standard in analytical chemistry are not readily found in the reviewed literature, its structural features suggest potential utility in this area, particularly in chromatographic methods.
Reference Standards
A reference standard is a highly purified compound used to confirm the identity and determine the concentration of an analyte. Given that this compound can be synthesized and presumably purified, it could serve as a reference standard in analytical methods developed for the detection and quantification of this specific compound or a class of related alkyl-substituted acetylpyridines. The availability of pure reference materials is crucial for the validation of analytical methods, ensuring accuracy and comparability of results. For instance, other acetylpyridines like 4-acetylpyridine (B144475) are used as reagents in analytical chemistry. chemimpex.com
Internal Standards
An internal standard is a compound with similar chemical and physical properties to the analyte, which is added in a known amount to samples, calibration standards, and blanks. It is used to correct for variations in sample preparation, injection volume, and instrument response. For this compound to be a suitable internal standard, it should have a retention time close to, but well-separated from, the analyte of interest in a chromatographic separation. Its detector response should also be similar.
The use of internal standards is a common practice in analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) for the analysis of pyridine derivatives. For example, in the analysis of pyridine in air samples by GC, N,N-dimethylformamide has been used as an internal standard. osha.gov When analyzing pyridine derivatives, a structurally similar compound that is not present in the sample is often chosen as the internal standard. Therefore, this compound could potentially be used as an internal standard for the analysis of other acetylpyridines or related compounds, provided it meets the necessary criteria for a given analytical method.
Method Development
The development of analytical methods for pyridine derivatives often involves chromatography. helixchrom.comnih.govroutledge.comnih.govresearchgate.netchromforum.org The physicochemical properties of this compound, such as its predicted octanol-water partition coefficient (XlogP) of 2.2, would influence its behavior in chromatographic systems. uni.lu This information is valuable for selecting appropriate columns and mobile phases during method development. For instance, in HPLC, the basic nature of the pyridine ring can lead to peak tailing on silica-based columns due to interactions with residual silanol (B1196071) groups. researchgate.netchromforum.org Therefore, specialized columns or mobile phase additives are often employed for the analysis of basic compounds like pyridine derivatives. researchgate.netchromforum.org
Mass spectrometry (MS) is another powerful tool for the identification and quantification of such compounds. The predicted mass spectrum of this compound would show characteristic fragmentation patterns that could be used for its identification in complex matrices. uni.lu
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z (Predicted) |
| [M+H]+ | 164.10700 |
| [M+Na]+ | 186.08894 |
| [M-H]- | 162.09244 |
| [M+NH4]+ | 181.13354 |
| [M+K]+ | 202.06288 |
| [M+H-H2O]+ | 146.09698 |
Data obtained from computational predictions and requires experimental confirmation. uni.lu
Historical Perspective and Emerging Research Trends
Evolution of Research on Pyridine (B92270) Ketone Derivatives and Related Compounds
The journey into the world of pyridine and its derivatives began with its isolation from bone oil in the 19th century. However, it was the development of synthetic methodologies in the 20th century that truly unlocked the potential of this heterocyclic scaffold. Early research on pyridine ketones primarily focused on their synthesis and basic reactivity. The Hantzsch pyridine synthesis, a classic method, provided a foundational route to various pyridine cores, although often with limitations in terms of substrate scope and regioselectivity. researchgate.net
Over the decades, the focus has shifted from simple synthesis to the development of more sophisticated and efficient methods for creating highly functionalized pyridine derivatives. rsc.orgresearchgate.net The recognition of the pyridine ring as a crucial pharmacophore in numerous drugs spurred intensive research into creating diverse libraries of these compounds for biological screening. rsc.orgresearchgate.netresearchgate.net This led to a deeper exploration of the chemical space around the pyridine nucleus, including the introduction of various substituents like alkyl and acyl groups. The study of pyridine ketones, such as 2-acetylpyridine (B122185) derivatives, has been integral to this evolution, as the ketone functionality serves as a versatile handle for further chemical transformations. researchgate.net
Key Methodological Advancements and Discoveries Impacting the Study of 1-(5-propylpyridin-2-yl)ethan-1-one
The synthesis and study of specifically substituted pyridine ketones like this compound have been made possible by significant advancements in synthetic organic chemistry. The advent of transition-metal-catalyzed cross-coupling reactions has been particularly transformative.
Palladium-Catalyzed Cross-Coupling Reactions:
Techniques such as the Suzuki-Miyaura and Negishi cross-coupling reactions have become indispensable tools for the synthesis of substituted pyridines. organic-chemistry.orgorgsyn.orgorgsyn.orgmdpi.com These methods allow for the precise and efficient formation of carbon-carbon bonds, enabling the introduction of alkyl groups like the propyl substituent at specific positions on the pyridine ring. For instance, a common strategy to synthesize a compound like this compound would likely involve the coupling of a propyl-containing boronic acid or organozinc reagent with a suitable 2-acetyl-5-halopyridine precursor. organic-chemistry.orgorgsyn.org The development of new palladium catalysts and ligands has continuously improved the efficiency and scope of these reactions, allowing for milder reaction conditions and greater functional group tolerance. mdpi.comdigitellinc.com
C-H Bond Functionalization:
More recently, the field of C-H bond activation has emerged as a powerful and atom-economical approach to pyridine functionalization. rsc.orgresearchgate.netnih.govbeilstein-journals.org This strategy avoids the need for pre-functionalized starting materials, such as halogenated pyridines, by directly converting a C-H bond into a C-C or C-heteroatom bond. Research in this area is rapidly advancing, with methods being developed for the regioselective alkylation, arylation, and acylation of pyridines. beilstein-journals.orgacs.orgnih.govresearchgate.net While direct C-H propylation at the 5-position of a 2-acetylpyridine might still be a challenging transformation, the ongoing progress in this field suggests it could become a viable synthetic route in the future. nih.govbeilstein-journals.org
The table below summarizes some of the key methodological advancements:
| Methodological Advancement | Description | Relevance to this compound |
| Negishi Cross-Coupling | Palladium-catalyzed reaction between an organozinc compound and an organic halide. organic-chemistry.orgorgsyn.orgorgsyn.org | A plausible method for introducing the propyl group at the 5-position of a 2-acetyl-5-halopyridine. |
| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed reaction between a boronic acid and an organohalide. mdpi.comdigitellinc.com | Another key strategy for the synthesis of the target compound from a boronic acid derivative. |
| Direct C-H Activation/Functionalization | Transition-metal-catalyzed direct conversion of a C-H bond to a C-C or C-heteroatom bond. rsc.orgresearchgate.netnih.govbeilstein-journals.org | A more atom-economical and potentially shorter synthetic route for future applications. |
| Improved Catalytic Systems | Development of more active and stable palladium catalysts and ligands. mdpi.comdigitellinc.com | Enhances the efficiency and practicality of cross-coupling reactions for synthesis. |
Current Challenges and Unaddressed Research Questions in the Field
Despite the significant progress, several challenges remain in the chemistry of pyridine derivatives, including this compound.
Regioselectivity:
Achieving precise control over the position of functionalization on the pyridine ring is a persistent challenge. researchgate.netnih.gov While directing groups can be employed to guide reactions to specific sites, the development of methods for the selective functionalization of pyridines without such auxiliaries is a major area of research. For instance, selectively functionalizing the C3 or C5 position in the presence of a C2 substituent can be difficult due to the electronic properties of the pyridine ring. researchgate.net
Catalyst Deactivation:
The nitrogen atom in the pyridine ring can coordinate to the metal catalyst, leading to catalyst deactivation and reduced reaction efficiency. mdpi.com Overcoming this "2-pyridyl problem" is a key focus, with strategies including the use of more robust catalysts or the temporary blocking of the nitrogen atom. nih.gov
Scope and Generality of C-H Functionalization:
While C-H functionalization holds great promise, expanding the scope of these reactions to a wider range of substrates and functional groups is an ongoing effort. rsc.orgbeilstein-journals.org Developing C-H activation methods that are highly selective for a specific C-H bond in a complex molecule remains a significant hurdle.
Unaddressed Research Questions:
What are the precise biological activities, if any, of this compound and its close analogues?
Can highly efficient and regioselective direct C-H propylation methods be developed for the synthesis of 5-alkyl-2-acetylpyridines?
What are the detailed mechanistic pathways for some of the newer catalytic transformations involving pyridine ketones?
How does the propyl substituent in this compound influence its physical and chemical properties compared to other alkyl-substituted derivatives?
Future Directions and Interdisciplinary Research Opportunities for this Compound Class
The future of research on pyridine ketone derivatives like this compound is bright, with numerous opportunities for interdisciplinary collaboration.
Medicinal Chemistry and Drug Discovery:
Pyridine derivatives are prevalent in pharmaceuticals. researchgate.netinnovations-report.com Systematic exploration of the biological activity of compounds like this compound and its derivatives could lead to the discovery of new therapeutic agents. The ketone functionality provides a convenient point for derivatization to create a library of compounds for screening against various biological targets.
Agrochemicals:
Similar to pharmaceuticals, pyridine-based compounds are also important in the agrochemical industry. innovations-report.com Research into the potential herbicidal, insecticidal, or fungicidal properties of this class of compounds could yield new crop protection agents.
Materials Science:
Pyridine-containing molecules are being investigated for applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) or as ligands for creating novel metal-organic frameworks (MOFs). researchgate.net The specific substitution pattern of this compound could impart unique electronic or coordination properties that may be of interest in these fields.
Catalysis:
The development of new catalytic systems for the synthesis and functionalization of pyridines will continue to be a major research driver. nih.govrsc.orgnih.gov This includes the design of more efficient and selective catalysts for cross-coupling and C-H activation reactions, as well as the exploration of novel reaction pathways.
The table below outlines potential future research directions:
| Research Area | Future Directions |
| Medicinal Chemistry | Synthesis of a diverse library of derivatives for high-throughput screening against various disease targets. |
| Agrochemicals | Investigation of the herbicidal, insecticidal, and fungicidal properties of this compound and related compounds. |
| Materials Science | Exploration of the use of these compounds as building blocks for functional materials such as OLEDs and MOFs. researchgate.net |
| Catalysis | Development of novel, highly regioselective, and efficient catalytic methods for the synthesis and functionalization of pyridine ketones. nih.govrsc.orgnih.gov |
Conclusion
Summary of Key Research Insights and Methodological Progress Regarding 1-(5-propylpyridin-2-yl)ethan-1-one
Research surrounding this compound and structurally related pyridinyl ketones has primarily focused on their synthesis and role as key intermediates. Pyridines are generally electron-deficient, which makes direct electrophilic acylation, such as Friedel-Crafts reactions, challenging. youtube.com Consequently, synthetic chemists have developed alternative strategies. These often involve the acylation of metalated pyridines or the use of acyl radicals. youtube.com For instance, the lithiation of a pyridine (B92270) ring followed by quenching with an acylating agent is a common approach, though regioselectivity can be a challenge. youtube.com
Methodological advancements have also explored catalytic pathways. While no specific catalytic synthesis for this compound is prominently documented, the general progress in cross-coupling reactions and C-H activation offers plausible routes. The stability and reactivity of related acylpyridinium cations have been studied to predict the catalytic activity of pyridine-based catalysts, indicating that substituents on the pyridine ring significantly influence reaction outcomes. thieme-connect.de The propyl group at the 5-position of this compound, being an electron-donating group, can influence the electronic properties of the pyridine ring and, consequently, its reactivity in various transformations.
This compound is often utilized as a building block in the synthesis of more complex molecules. For example, it can serve as a precursor for creating larger scaffolds, such as imidazo[1,5-a]pyridines, which are recognized as privileged pharmacophores. beilstein-journals.org The synthesis of such fused heterocyclic systems often involves cyclocondensation reactions under specific, sometimes harsh, conditions. beilstein-journals.org
Broader Implications for Fundamental Organic Chemistry and Applied Chemical Sciences
The synthesis and study of compounds like this compound have significant implications for both fundamental and applied chemistry. The pyridine scaffold is a ubiquitous feature in pharmaceuticals and natural products, found in vitamins, coenzymes, and a vast array of drugs. nih.govtandfonline.comnih.gov The functionalization of the pyridine ring is therefore a critical area of research in medicinal chemistry.
Key Implications:
Drug Discovery: Pyridine-containing compounds are used as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among other therapeutic applications. nih.govtandfonline.com The specific substitution pattern of this compound provides a unique starting point for developing new analogues and exploring their biological activities. The acetyl group at the 2-position is a versatile handle for further chemical modifications, such as condensation or reduction reactions, to build molecular complexity.
Catalysis: Pyridine derivatives are essential as ligands in organometallic chemistry and asymmetric catalysis. nih.gov Understanding the electronic and steric effects of substituents, like the propyl and acetyl groups in the title compound, is crucial for designing new ligands with tailored properties for transition metal catalysis.
Materials Science: The unique electronic properties of substituted pyridines also make them candidates for applications in functional materials, such as polymers and sensors. cofc.edu
The challenges encountered in the synthesis of polysubstituted pyridines have spurred innovation. Recently developed electrochemical methods for single-carbon insertion into aromatic rings highlight the ongoing quest for precise and efficient synthetic tools, which could be applicable to the synthesis of derivatives of this compound. scitechdaily.com
Future Research Trajectories and Potential Impact on Emerging Technologies
The future research landscape for this compound and its derivatives is promising, with potential impacts on several emerging technologies.
Future Research Directions:
Medicinal Chemistry: A primary future trajectory lies in its use as a scaffold for novel therapeutic agents. As an example, related pyrazole-pyrimidine structures have been optimized to create highly selective Janus kinase (JAK) 1 inhibitors for potential cancer therapies. nih.gov The structural motifs of this compound could be similarly elaborated to target specific biological pathways. Further research would involve synthesizing a library of derivatives and screening them for various biological activities, including as kinase inhibitors or receptor antagonists.
Agrochemicals: The antimicrobial properties associated with pyridine and imidazole (B134444) moieties suggest that derivatives of this compound could be explored for the development of new agrochemicals to protect crops from pathogens. smolecule.com
Flow Chemistry: To improve the scalability and efficiency of synthesizing pyridine derivatives, future research may focus on integrating known synthetic methodologies into continuous flow electrolysis systems. scitechdaily.com This would be particularly relevant for industrial-scale production of pharmaceuticals or other high-value chemicals derived from this compound.
Computational Chemistry: Theoretical calculations and computational modeling will likely play an increasingly important role in predicting the properties and reactivity of new derivatives. thieme-connect.descitechdaily.com This can help prioritize synthetic targets and accelerate the discovery of new functional molecules.
Q & A
Q. What spectroscopic techniques are commonly used to characterize 1-(5-propylpyridin-2-yl)ethan-1-one?
Answer: Key spectroscopic methods include:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR provide detailed insights into the electronic environment of the pyridine ring and substituents. For example, coupling patterns in aromatic regions help confirm substitution positions (e.g., 5-propyl vs. other isomers) .
- Mass Spectrometry (MS): High-resolution MS determines molecular weight (C10H13NO; theoretical 163.10 g/mol) and fragmentation patterns, aiding in structural validation .
- Infrared (IR) Spectroscopy: Identifies functional groups like the ketone (C=O stretch ~1700 cm⁻¹) and pyridine ring vibrations .
Supplementary data for related compounds (e.g., 1-(5-methylfuran-2-yl)ethan-1-one) highlight the importance of cross-referencing NMR and IR for unambiguous assignment .
Q. What synthetic routes are reported for this compound?
Answer: While direct synthesis protocols are not explicitly detailed in the evidence, analogous methods for pyridinyl ketones suggest:
- Friedländer Condensation: Combines aminopyridines with ketones under acidic conditions to form substituted pyridines.
- Cross-Coupling Reactions: Suzuki-Miyaura coupling of halogenated pyridines with propyl boronic acids, followed by acetylation.
Building block catalogs list this compound as a precursor, implying its synthesis via modular steps optimized for purity and scalability .
Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?
Answer: X-ray diffraction (XRD) using SHELX software (e.g., SHELXL/SHELXS) is standard for structural elucidation :
Data Collection: Single crystals are irradiated with X-rays to generate intensity data.
Structure Solution: SHELXS/SHELXD identifies initial phases .
Refinement: SHELXL refines atomic positions, thermal parameters, and occupancy factors. For example, triclinic crystal systems (e.g., P1 space group) with unit cell parameters (a, b, c, α, β, γ*) are analyzed to resolve bond lengths and angles .
Validation: R-factors (<0.06) and residual electron density maps ensure accuracy .
Advanced Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?
Answer:
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the ketone group’s LUMO may favor nucleophilic attack .
- Molecular Electrostatic Potential (MEP): Maps charge distribution to predict regioselectivity (e.g., pyridine N vs. ketone O reactivity) .
- Transition State Modeling: Simulates reaction pathways (e.g., aldol condensation) using crystallographic bond angles/distances as input .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
Answer:
- Multi-Technique Cross-Validation: Compare NMR chemical shifts with XRD-derived torsion angles to confirm conformational stability .
- Dynamic NMR: Assesses rotational barriers (e.g., ketone group) if crystallographic data suggests rigidity but solution NMR shows fluxionality.
- Synchrotron Radiation: High-resolution XRD (e.g., <1 Å) resolves ambiguities in electron density maps, especially for disordered propyl groups .
Q. How does the electronic environment of the pyridine ring influence the compound’s physicochemical properties?
Answer:
- NMR Chemical Shifts: Pyridine ring currents deshield adjacent protons (e.g., H-3 and H-4 in 2-substituted pyridines), with propyl substituents altering electron-withdrawing/donating effects .
- Tautomerism Studies: X-ray data for analogous chromenone derivatives show how substituents (e.g., methoxy groups) stabilize specific tautomers via resonance .
- Electrochemical Behavior: Pyridine’s electron-deficient nature enhances redox activity, as seen in sensor applications for related compounds .
Q. What are the challenges in scaling up synthesis while maintaining purity?
Answer:
- Byproduct Formation: Propyl group isomerization (e.g., 5-propyl vs. 4-propyl) requires careful temperature control during coupling reactions .
- Chromatographic Purification: High-purity isolates (>95%) necessitate preparative HPLC or recrystallization from polar aprotic solvents .
- Crystallization Optimization: Slow evaporation in mixed solvents (e.g., DMSO/EtOH) yields diffraction-quality crystals for structural validation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
